N-[(2Z)-7-chloro-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide
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Overview
Description
N-[(2Z)-7-chloro-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzothiazole ring substituted with chlorine and methyl groups, and a butanamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-7-chloro-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide typically involves the condensation of 7-chloro-3,4-dimethyl-2,3-dihydro-1,3-benzothiazole with butanoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-7-chloro-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the benzothiazole ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amide derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
N-[(2Z)-7-chloro-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2Z)-7-chloro-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
7-chloro-3,4-dimethyl-1,3-benzothiazole: Lacks the butanamide moiety.
N-[(2Z)-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide: Lacks the chlorine substitution.
Uniqueness
N-[(2Z)-7-chloro-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide is unique due to its specific substitution pattern and the presence of both the benzothiazole and butanamide moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(7-chloro-3,4-dimethyl-1,3-benzothiazol-2-ylidene)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2OS/c1-4-5-10(17)15-13-16(3)11-8(2)6-7-9(14)12(11)18-13/h6-7H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCXSWZDIEGXPBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N=C1N(C2=C(C=CC(=C2S1)Cl)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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